

Ifenprodil phase I and phase II metabolite identification

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Compound Focus: Ifenprodil

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Phase I and Phase II Metabolites of Ifenprodil

The table below summarizes the main metabolites of **ifenprodil** identified through *in vitro* (rat liver microsomes) and *in vivo* (rat urine) studies [1] [2].

Metabolite Type/Pathway	Key Biotransformation	Experimental System
Phase I Metabolites		
N-dealkylation	Cleavage of the piperidine group [2].	<i>In vitro</i> (RLM)
Aromatic hydroxylation	Addition of -OH group to either aromatic ring [2].	<i>In vitro</i> (RLM)
Aliphatic hydroxylation	Addition of -OH group to the piperidine moiety [2].	<i>In vitro</i> (RLM)
Phase II Metabolites		
Glucuronidation	Conjugation of the phenolic group with glucuronic acid [1] [2].	<i>In vitro</i> (with UDPGA) & <i>In vivo</i> (rat urine)

Metabolite Type/Pathway	Key Biotransformation	Experimental System
Sulfation	Conjugation of a hydroxylated metabolite with sulfate [2].	<i>In vitro</i> (with PAPS)
Methylation	Methylation of a hydroxylated metabolite (catechol structure) [2].	<i>In vitro</i> (with SAM)

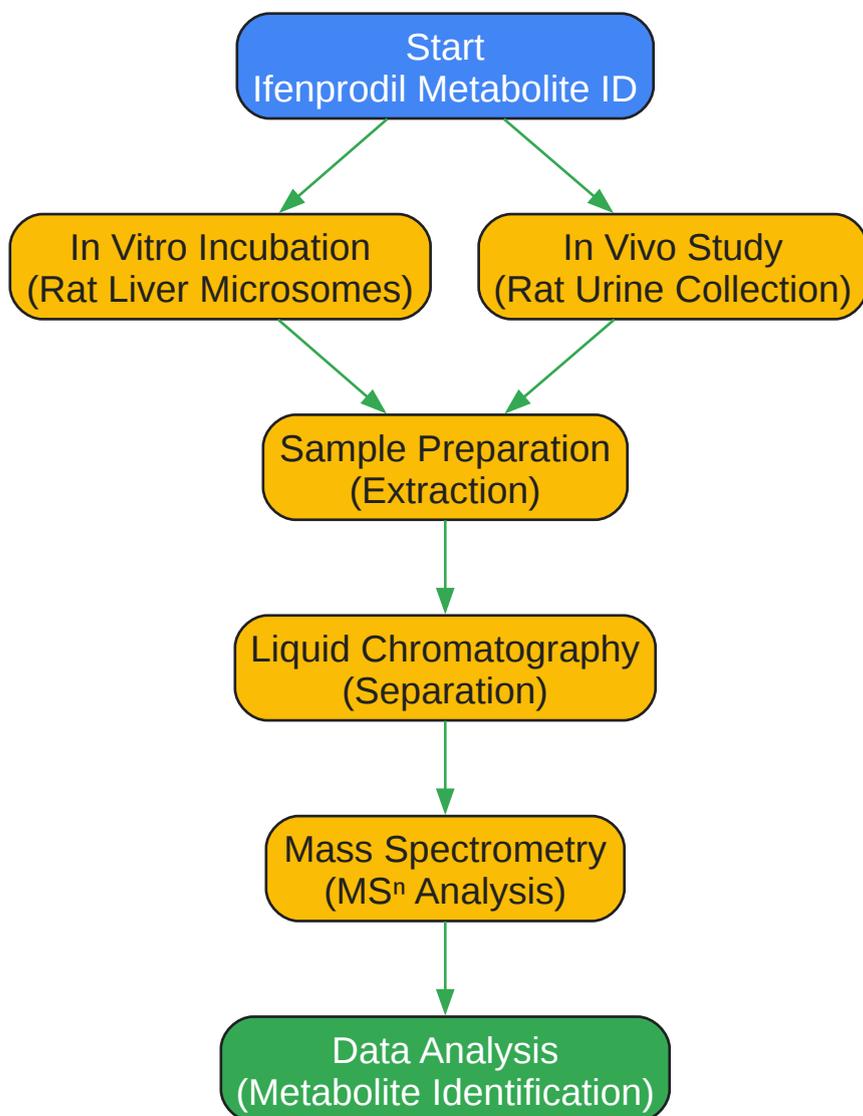
The **phenol group** is identified as the most metabolically labile structural element of **ifenprodil**. **Glucuronide conjugates** (specifically noted as glucuronide 7 and 8 in the study) were found to be the **main metabolites** formed *in vivo* [1].

Experimental Protocol for Metabolite Identification

Here is a detailed methodology for identifying **ifenprodil** metabolites, based on the published research [2].

- **Sample Preparation:**
 - **In vitro Incubation:** **Ifenprodil** is incubated with **rat liver microsomes** and the necessary co-factors. For Phase I metabolism, **NADPH** (nicotinamide adenine dinucleotide phosphate) is used. For Phase II metabolism, specific co-factors are added: **UDPGA** (uridine 5'-diphosphoglucuronic acid) for glucuronidation, **PAPS** (adenosine-3'-phosphate-5'-phosphosulfate) for sulfation, and **SAM** (S-(5'-adenosyl)-l-methionine) for methylation [2].
 - **In vivo Sample Collection:** **Ifenprodil** is administered to a rat, and urine is collected for analysis [2].
- **Instrumentation and Analysis:**
 - **Technique:** Liquid Chromatography-Multiple Stage Mass Spectrometry (**LC-MSⁿ**) [1] [2].
 - **Fragmentation Pattern:** The structural characterization relies on understanding the fragmentation pattern of the parent **ifenprodil** molecule (m/z 325.20). Key fragmentation steps include [2]:
 - **Dehydration:** Loss of water (H₂O) from the secondary alcohol, resulting in m/z 308.2003.
 - **N-dealkylation:** Cleavage of the C-N bond, leading to a benzylpiperidine fragment with m/z 245.
 - **Other cleavages:** Loss of a methyl group and fragmentation of the alcohol moiety.

The following diagram illustrates the experimental workflow for metabolite identification:



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Bioanalytical Method for Quantification

A separate, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for quantifying **ifenprodil** in biological samples, which can be applied to pharmacokinetic studies [3].

- **Chromatographic Conditions:**
 - **Column:** Luna Phenyl hexyl (150 mm × 4.6 mm, 3.5 μm).

- **Mobile Phase:** Ammonium formate (pH 2.5) : Acetonitrile (60:40, v/v).
- **Flow Rate:** 1 ml/min.
- **Detection:** UV at 220 nm.
- **Internal Standard:** Dextromethorphan [3].
- **Sample Extraction:** Liquid-liquid extraction of rat plasma using **acetonitrile** [3].
- **Method Validation:** The method was validated per US FDA guidelines, showing linearity in the range of **200–4,000 ng/ml** with a correlation coefficient of 0.9998 [3].

Key Takeaways for Researchers

- **Primary Metabolic Soft Spot:** The **phenolic group** is the most susceptible site for metabolism, leading primarily to **glucuronide conjugates** [1] [2].
- **Complex Phase I Metabolism:** **Ifenprodil** undergoes several Phase I reactions, including N-dealkylation and hydroxylation at multiple sites (both aromatic rings and the piperidine ring) [2].
- **Tool for Pharmacokinetics:** A robust and validated RP-HPLC method is available for the precise quantification of **ifenprodil** in plasma, facilitating future drug development work [3].

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References

1. Metabolism studies of ifenprodil, a potent GluN2B receptor ... [pubmed.ncbi.nlm.nih.gov]
2. Metabolism studies of ifenprodil, a potent GluN2B receptor ... [sciencedirect.com]
3. Development and validation of a bioanalytical RP-HPLC ... [japsonline.com]

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